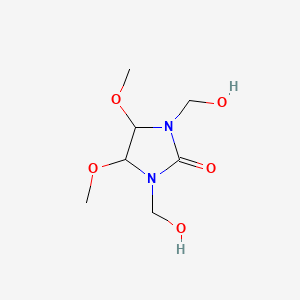![molecular formula C9H9ClFNO2S B13738875 Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester CAS No. 131533-07-8](/img/structure/B13738875.png)
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is a chemical compound with the molecular formula C9H9ClFNO2S This compound is known for its unique structure, which includes a combination of amino, chloro, and fluoro substituents on a phenyl ring, along with a thioether linkage and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-chloro-4-fluorophenol and methyl thioacetate.
Thioether Formation: The phenol group of 5-amino-2-chloro-4-fluorophenol is converted to a thioether by reacting it with methyl thioacetate under basic conditions. This step involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Esterification: The resulting thioether intermediate is then esterified using a suitable esterification reagent, such as methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid), to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Tin(II) chloride (SnCl2), iron powder, hydrochloric acid (HCl)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential to interact with biological macromolecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mécanisme D'action
The mechanism of action of acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary depending on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, chloro-, methyl ester: Similar in structure but lacks the amino and fluoro substituents.
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.
Uniqueness
Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivities and potential applications. The presence of amino, chloro, and fluoro substituents on the phenyl ring, along with the thioether and ester functionalities, make it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
131533-07-8 |
|---|---|
Formule moléculaire |
C9H9ClFNO2S |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
methyl 2-(5-amino-2-chloro-4-fluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C9H9ClFNO2S/c1-14-9(13)4-15-8-3-7(12)6(11)2-5(8)10/h2-3H,4,12H2,1H3 |
Clé InChI |
AWGBZZXOIDGMDJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC1=C(C=C(C(=C1)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[3-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]anilino]-2-oxoethyl]-diethyl-methylazanium;diiodide](/img/structure/B13738796.png)
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)


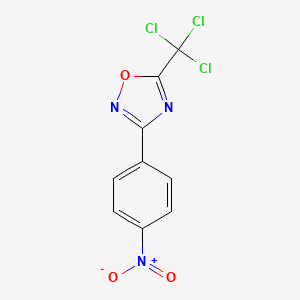
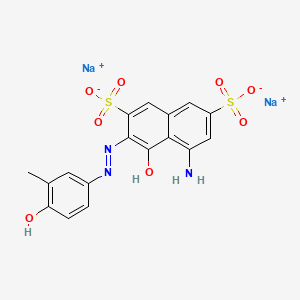
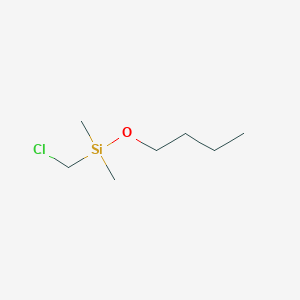

![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

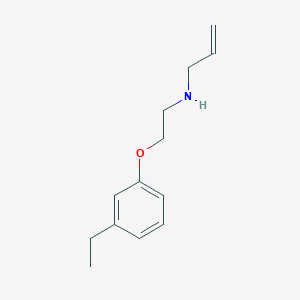
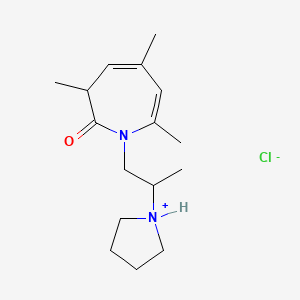
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
